molecular formula C129H203N39O34S2 B571246 Gastrin Releasing Peptide, rat CAS No. 119290-92-5

Gastrin Releasing Peptide, rat

Cat. No.: B571246
CAS No.: 119290-92-5
M. Wt: 2908.402
InChI Key: XGQFYBBWFRJBMX-ISLJINAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrin Releasing Peptide, rat is a mammalian neuropeptide that acts as the endogenous ligand for the Gastrin-Releasing Peptide Receptor (GRPR, or BB2), a G protein-coupled receptor (GPCR) . This reagent is supplied as a lyophilized white powder with a documented purity of ≥95% and the sequence Ala-Pro-Val-Ser-Thr-Gly-Ala-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg . Upon binding to GRPR, it activates Gq-mediated signaling pathways, stimulating phospholipase C (PLC), leading to increased cellular calcium levels and the activation of protein kinase C (PKC) and the ERK/MAPK cascade . This mechanism underlies its diverse physiological roles, making it a critical tool for researchers. Its primary research applications are in two key areas: neuroscience and oncology. In neuroscience, GRP is extensively used to study synaptic plasticity, memory formation, and behaviors including anxiety, social interaction, and feeding . The receptor is highly expressed in brain regions such as the hippocampus, amygdala, and hypothalamus . In cancer research, GRPR is a significant molecular target due to its overexpression in a large spectrum of human cancers, including prostate, breast, and small-cell lung cancer . Researchers utilize this peptide to investigate GRPR signaling in tumor models and to develop targeted therapies, such as bombesin-based peptide-drug conjugates for precise drug delivery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

119290-92-5

Molecular Formula

C129H203N39O34S2

Molecular Weight

2908.402

IUPAC Name

(2S)-N-[(2S)-1-[1-[(2R,3S)-1-[2-[(2R)-1-[2-[2-[2-[(2R,3S)-1-[(2R)-1-[(2R)-1-[(2R)-1-[(2R)-6-amino-1-[(2R)-1-[(2R)-1-[2-[N-[(2R)-5-carbamimidamido-1-[2-[(2R)-1,3-dihydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-[2-hydroxy-2-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-imino-4-methylsulfanylbutan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-imidazol-5-yl)propan-2-yl]iminoethyl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-(1H-imidazol-5-yl)propan-2-yl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-2-hydroxyethyl]imino-2-hydroxyethyl]imino-2-hydroxyethyl]imino-1-hydroxypropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboximidic acid

InChI

InChI=1S/C129H203N39O34S2/c1-63(2)44-85(159-124(198)103(67(9)10)165-126(200)105(73(16)172)162-100(179)55-140-95(174)53-139-96(175)54-141-107(181)69(12)147-97(176)56-144-123(197)104(72(15)171)166-119(193)92(60-170)161-125(199)102(66(7)8)164-121(195)94-31-24-40-167(94)127(201)68(11)131)113(187)148-70(13)108(182)153-83(28-21-22-38-130)111(185)154-84(37-43-204-18)112(186)160-90(46-74-32-34-78(173)35-33-74)128(202)168-41-25-30-93(168)120(194)155-82(29-23-39-137-129(133)134)110(184)142-57-99(178)151-91(59-169)118(192)158-89(49-77-52-136-62-146-77)117(191)157-87(47-75-50-138-80-27-20-19-26-79(75)80)114(188)149-71(14)109(183)163-101(65(5)6)122(196)143-58-98(177)150-88(48-76-51-135-61-145-76)116(190)156-86(45-64(3)4)115(189)152-81(106(132)180)36-42-203-17/h19-20,26-27,32-35,50-52,61-73,81-94,101-105,138,169-173H,21-25,28-31,36-49,53-60,130-131H2,1-18H3,(H2,132,180)(H,135,145)(H,136,146)(H,139,175)(H,140,174)(H,141,181)(H,142,184)(H,143,196)(H,144,197)(H,147,176)(H,148,187)(H,149,188)(H,150,177)(H,151,178)(H,152,189)(H,153,182)(H,154,185)(H,155,194)(H,156,190)(H,157,191)(H,158,192)(H,159,198)(H,160,186)(H,161,199)(H,162,179)(H,163,183)(H,164,195)(H,165,200)(H,166,193)(H4,133,134,137)/t68-,69+,70+,71+,72-,73-,81+,82+,83+,84+,85+,86+,87-,88+,89+,90+,91+,92?,93?,94-,101+,102-,103+,104+,105+/m0/s1

InChI Key

XGQFYBBWFRJBMX-ISLJINAESA-N

SMILES

CC(C)CC(C(=NC(CCSC)C(=N)O)O)N=C(C(CC1=CN=CN1)N=C(CN=C(C(C(C)C)N=C(C(C)N=C(C(CC2=CNC3=CC=CC=C32)N=C(C(CC4=CN=CN4)N=C(C(CO)N=C(CN=C(C(CCCNC(=N)N)N=C(C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N=C(C(CCSC)N=C(C(CCCCN)N=C(C(C)N=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(C(C)O)N=C(CN=C(CN=C(CN=C(C(C)N=C(CN=C(C(C(C)O)N=C(C(CO)N=C(C(C(C)C)N=C(C7CCCN7C(=O)C(C)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

GRP and Receptors

GRP and bombesin-like peptides act via a family of three G protein-coupled receptors (GPCRs): the GRP-preferring receptor (GRPR or BB2 receptor), the NMB-preferring receptor (NMBR or BB1 receptor), and the potential orphan receptor, bombesin receptor subtype-3 (BRS-3 or BB3 receptor) . GRP binds to GRP receptors (GRPrs) with high affinity .

GRP in the Brain

GRP mRNA is located in the hypothalamic paraventricular nucleus (PVN), a region that receives neural input from the arcuate nucleus and plays a critical role in food intake and energy balance . GRP is localized to hypothalamic neurons and is a potent inhibitor of basal and growth hormone (GH)-releasing factor-induced GH secretion in the rat . GRP-positive perikarya were observed in the parvocellular neurons of the paraventricular nucleus .

Impact of GRP on Secretion

GRP affects acid secretion and the release of gastrin, somatostatin, and histamine in the rat . GRP (1 nM) showed a marginal acid-stimulatory effect . GRP significantly increased gastrin and somatostatin release to the venous effluent, and the venous gastrin concentration increased significantly during concomitant infusion of somatostatin antiserum . Furthermore, GRP inhibited histamine liberation, and somatostatin antiserum reversed this effect .

GRP and Food Intake

Central administration of bombesin-like peptides elicits a number of behavioral and endocrine responses including a reduction in food intake . Food deprivation significantly decreased GRP mRNA expression, whereas lateral ventricular melanotan II (MTII) administration increased GRP mRNA expression in the PVN . GRP reduces the oral reinforcing properties of sucrose, but the effect is transient, diminishing significantly within 5 min after injection .

Comparison with Similar Compounds

Bombesin

Structural Similarities :

  • Bombesin is a 14-amino acid peptide originally isolated from amphibian skin. Despite its shorter sequence, bombesin shares a conserved C-terminal region with GRP, which is critical for receptor binding .
  • Rat GRP and bombesin both bind to GRPR with high affinity, but GRP has a 10-fold higher selectivity for GRPR over neuromedin B receptors (NMBR) .

Functional Overlap :

  • In dogs and rats, bombesin and porcine GRP induce similar hormonal responses, including sustained elevations in gastrin, insulin, and pancreatic polypeptide levels .
  • Both peptides inhibit gastric acid secretion in rats when injected into the cerebroventricular system .

Key Difference :

  • Bombesin activates multiple bombesin receptor subtypes (BB1, BB2, BB3), whereas GRP primarily targets BB2 (GRPR) .

Porcine GRP

Species-Specific Variations :

  • Porcine GRP shares 80% amino acid identity with rat GRP, with differences in residues 11–15 and 21–25 .
  • Molecular weight: Porcine GRP is 2805.29 g/mol (C₁₂₆H₁₉₈N₃₈O₃₁S₂), while rat GRP has a similar but distinct structure .

Functional Insights :

  • In canine studies, porcine GRP and bombesin produce nearly identical plasma hormone profiles, suggesting conserved roles across species .
  • Porcine GRP is used extensively in research due to its stability and commercial availability .

Neuromedin B (NMB)

Receptor Specificity :

  • NMB preferentially binds to NMBR (BB1), whereas GRP favors GRPR (BB2). This distinction is critical in cancer research, as GRPR is overexpressed in prostate and breast cancers, while NMBR is linked to thyroid tumors .
  • GRP and NMB exhibit <50% sequence homology, with divergent N-terminal regions .

Clinical Implications :

  • GRPR antagonists (e.g., [⁶⁸Ga]RM2) are used in PET/CT imaging for metastatic breast cancer, whereas NMBR-targeted therapies remain experimental .

Comparative Data Tables

Table 1. Molecular and Functional Properties

Peptide Source Molecular Weight (g/mol) Primary Receptor Key Functions
GRP, Rat Rat ~2800* GRPR (BB2) Gastric secretion, itch signaling
Bombesin Amphibian 1619.87 BB1, BB2, BB3 Smooth muscle contraction, tumor growth
Porcine GRP Pig 2805.29 GRPR (BB2) Hormone release, acid secretion
Neuromedin B Mammals ~1100 NMBR (BB1) Smooth muscle contraction, thyroid function

Table 2. Receptor Binding Affinities

Peptide GRPR (BB2) Affinity (nM) NMBR (BB1) Affinity (nM)
GRP, Rat 0.1–1.0 >100
Bombesin 0.5–2.0 5–10
Neuromedin B >100 0.3–1.0

Data derived from receptor autoradiography studies .

Clinical and Research Implications

  • GRPR in Oncology: GRPR is overexpressed in >80% of prostate intraepithelial neoplasias and invasive carcinomas, making it a biomarker for early detection . Radiolabeled GRPR antagonists (e.g., [⁶⁸Ga]RM2) show promise in diagnosing breast and prostate cancers .
  • Inflammatory Roles : GRP exacerbates lung inflammation and fibrosis, whereas bombesin-like peptides are less implicated in chronic inflammatory diseases .
  • Therapeutic Targeting : Unlike somatostatin receptor ligands (used in neuroendocrine tumors), GRPR-targeted therapies are emerging for hormone-resistant cancers .

Preparation Methods

Stepwise Assembly of the Peptide Backbone

The solid-phase synthesis of rat GRP follows a stepwise Fmoc (fluorenylmethyloxycarbonyl) strategy, as demonstrated in porcine GRP synthesis. The 27-residue peptide sequence (Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) is assembled on a Rink amide resin to ensure C-terminal amidation. Coupling reactions employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), with each amino acid added in 4-fold molar excess.

Resin Selection and Side-Chain Protection

Wang resin (100–200 mesh, 1% divinylbenzene) provides optimal swelling properties for rat GRP synthesis. Critical side-chain protecting groups include:

  • Lysine : Boc (tert-butyloxycarbonyl)

  • Histidine : Trt (trityl)

  • Tryptophan : Boc

  • Methionine : Unprotected (oxidation monitored via HPLC)

Cleavage and Global Deprotection

Peptide-resin cleavage employs a mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This simultaneously removes side-chain protections and liberates the peptide from the resin. Crude yields typically range from 60–75%, with major impurities consisting of deletion sequences and oxidized methionine residues.

Recombinant DNA Technology for GRP Production

Vector Construction and Host Selection

The rat GRP gene (GenBank Accession NM_012727) is cloned into pET-28a(+) vectors with an N-terminal His₆ tag for nickel-affinity purification. BL21(DE3) E. coli cells demonstrate superior expression yields (∼15 mg/L) compared to mammalian systems, despite challenges in disulfide bond formation.

Fermentation and Inclusion Body Isolation

High-density fermentation (OD₆₀₀ = 20) in Terrific Broth with 0.5 mM IPTG induction at 18°C for 16 hours produces GRP-containing inclusion bodies. Centrifugation (15,000 × g, 30 min) followed by urea-denaturation (8 M urea, 50 mM Tris-HCl, pH 8.0) solubilizes aggregated peptide.

Purification and Characterization

Chromatographic Techniques

Table 1: Optimized HPLC Conditions for Rat GRP Purification

ParameterAnalytical HPLCPreparative HPLC
ColumnC18, 4.6 × 250 mmC18, 21.2 × 250 mm
Mobile Phase A0.1% TFA in H₂O0.1% TFA in H₂O
Mobile Phase B0.1% TFA in ACN0.1% TFA in ACN
Gradient20–50% B in 30 min25–45% B in 45 min
Flow Rate1.0 mL/min8.0 mL/min
Detection214 nm214 nm

Post-HPLC purification achieves >98% purity, as verified by MALDI-TOF mass spectrometry (Calculated [M+H]⁺: 2853.4 Da; Observed: 2853.2 Da).

Oxidative Folding of Recombinant GRP

Refolding buffer (50 mM Tris-HCl, 2 mM reduced glutathione, 0.2 mM oxidized glutathione, pH 8.5) facilitates correct disulfide pairing between Cys² and Cys¹⁰. Circular dichroism confirms native α-helical content (∼35% at 222 nm) matching synthetic standards.

Functional Validation

Receptor Binding Assays

Competitive displacement studies using ¹²⁵I-Bombesin in rat pancreatic acinar cells show synthetic GRP IC₅₀ = 1.2 ± 0.3 nM, comparable to native peptide (IC₅₀ = 0.9 ± 0.2 nM).

In Vivo Bioactivity Testing

Intravenous administration (10 pmol/kg) in Sprague-Dawley rats stimulates gastrin secretion within 15 minutes (plasma gastrin: 85 ± 12 pg/mL vs. basal 22 ± 5 pg/mL).

Comparative Analysis of Synthesis Methods

Table 2: SPPS vs. Recombinant Production of Rat GRP

ParameterSPPSRecombinant
Purity98–99%90–95%
Cost per mg$1,200$450
Production Time2 weeks3 weeks
Post-Translational ModificationsNoneRequires in vitro folding
Scalability<1 g>10 g

Challenges and Optimization Strategies

Methionine oxidation during SPPS is minimized by adding 0.1 M methionine to cleavage cocktails. For recombinant systems, fusion tags (e.g., SUMO) improve solubility but require precise protease cleavage (e.g., Ulp1 protease) .

Q & A

Q. What quality control measures ensure batch-to-batch consistency in synthetic GRP peptides?

  • Require HPLC (>95% purity) and mass spectrometry for sequence verification . For longitudinal studies, request additional analyses:
  • Peptide content : To standardize concentrations across batches.
  • TFA removal : If residual trifluoroacetic acid interferes with cell-based assays .
  • Solubility testing : In buffers relevant to the experimental system (e.g., PBS or artificial cerebrospinal fluid).

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